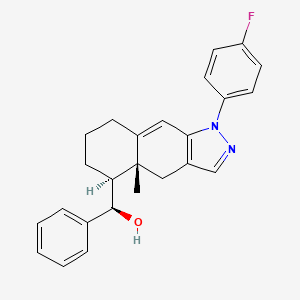

Glucocorticoids receptor agonist 2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C25H25FN2O |

|---|---|

Poids moléculaire |

388.5 g/mol |

Nom IUPAC |

(R)-[(4aR,5S)-1-(4-fluorophenyl)-4a-methyl-5,6,7,8-tetrahydro-4H-benzo[f]indazol-5-yl]-phenylmethanol |

InChI |

InChI=1S/C25H25FN2O/c1-25-15-18-16-27-28(21-12-10-20(26)11-13-21)23(18)14-19(25)8-5-9-22(25)24(29)17-6-3-2-4-7-17/h2-4,6-7,10-14,16,22,24,29H,5,8-9,15H2,1H3/t22-,24+,25+/m1/s1 |

Clé InChI |

PAUIGLFJCJDVFW-VJTSUQJLSA-N |

SMILES isomérique |

C[C@]12CC3=C(C=C1CCC[C@@H]2[C@H](C4=CC=CC=C4)O)N(N=C3)C5=CC=C(C=C5)F |

SMILES canonique |

CC12CC3=C(C=C1CCCC2C(C4=CC=CC=C4)O)N(N=C3)C5=CC=C(C=C5)F |

Origine du produit |

United States |

Foundational & Exploratory

Unraveling the Dissociated Mechanism of Selective Glucocorticoid Receptor Agonists

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The therapeutic utility of classical glucocorticoids is often hampered by a significant burden of adverse effects. A promising strategy to mitigate these undesirable outcomes lies in the development of Selective Glucocorticoid Receptor Agonists (SEGRAs), also known as dissociated glucocorticoid receptor agonists. These compounds are designed to uncouple the two primary signaling pathways of the Glucocorticoid Receptor (GR): transrepression, which is largely responsible for the desired anti-inflammatory effects, and transactivation, which is linked to many of the metabolic and endocrine side effects. This guide provides an in-depth exploration of the core mechanism of action of SEGRAs, with a focus on representative non-steroidal compounds, offering detailed experimental protocols and comparative quantitative data to inform further research and development in this critical area.

Core Mechanism: The Principle of Dissociation

In its inactive state, the GR resides in the cytoplasm as part of a multiprotein complex. Upon binding to a ligand, such as a classical glucocorticoid or a SEGRA, the receptor undergoes a conformational change, dissociates from this complex, and translocates to the nucleus to modulate gene expression. The divergence in the mechanism of action between classical glucocorticoids and SEGRAs lies in the subsequent nuclear events.

Classical Glucocorticoid Action:

-

Transactivation: The ligand-bound GR forms a homodimer and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding event recruits coactivators, leading to the upregulation of gene transcription. This pathway is associated with both some anti-inflammatory effects and a host of undesirable side effects.

-

Transrepression: The GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[1][2] This interference, which does not involve direct binding of the GR to DNA, is a major contributor to the anti-inflammatory and immunosuppressive effects of glucocorticoids.[1][2]

Selective Glucocorticoid Receptor Agonist (SEGRA) Action:

SEGRAs are designed to preferentially engage the transrepression pathway while minimizing transactivation. This "dissociation" is achieved through the induction of a unique GR conformation upon ligand binding. This altered conformation favors the monomeric state of the GR, thereby promoting its interaction with transcription factors like NF-κB and AP-1, while impairing its ability to homodimerize and bind to GREs.[3]

The following diagram illustrates the classical GR signaling pathways:

Quantitative Comparison of SEGRAs and Classical Glucocorticoids

The defining characteristic of a SEGRA is its differential potency in transrepression versus transactivation assays. The following tables summarize key quantitative data for representative SEGRAs compared to the classical glucocorticoid, dexamethasone (B1670325).

Table 1: Glucocorticoid Receptor Binding Affinity

| Compound | Receptor Source | Assay Method | Kd or Ki (nM) |

| Dexamethasone | Human GR | Fluorescence Polarization | 10.1 ± 1.5 |

| Mapracorat | Human GR | Not Specified | High Affinity |

| Compound A | Rat GR | Not Specified | 4-fold higher affinity than Dexamethasone |

Table 2: Functional Potency in Transactivation and Transrepression Assays

| Compound | Transactivation (MMTV-Luc Assay) EC50 (nM) | Transrepression (NF-κB/AP-1 Driven Reporter) IC50 (nM) | Dissociation Index (EC50 TA / IC50 TR) |

| Dexamethasone | 36 | 0.5 | 72 |

| Fluticasone Propionate | 9.8 | 0.05 | 196 |

| Budesonide | 11 | 0.27 | 40.7 |

| ZK 216348 | ~180 (TAT induction) | ~30 (IL-8 inhibition) | ~6 |

Data for Dexamethasone, Fluticasone Propionate, and Budesonide are from studies in A549 cells.[1][2] Data for ZK 216348 is derived from different cell lines for transactivation (liver hepatoma) and transrepression (THP-1), and thus the dissociation index is an approximation.[5]

Experimental Protocols

Detailed methodologies are crucial for the evaluation and comparison of novel SEGRAs. Below are protocols for key in vitro assays.

Protocol 1: Competitive Glucocorticoid Receptor Binding Assay

This assay determines the affinity of a test compound for the GR by measuring its ability to compete with a fluorescently labeled GR ligand.

Materials:

-

Human recombinant GR protein

-

Fluorescently labeled dexamethasone (e.g., Dexamethasone-fluorescein)

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 1 mM DTT, 0.1% BSA, 10% glycerol, 0.01% Triton X-100, pH 7.2

-

Test compounds and reference standard (e.g., unlabeled dexamethasone)

-

384-well, low-volume, black microplates

-

Fluorescence polarization plate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a dilution series of the unlabeled test compound and reference standard in assay buffer.

-

Prepare a solution of fluorescently labeled dexamethasone at a concentration of approximately 12 nM in assay buffer.

-

Prepare a solution of GR protein at a concentration approximately 1.2 times the Kd of the fluorescent ligand.

-

-

Assay Setup:

-

To each well of the 384-well plate, add the diluted test compound or reference standard.

-

Add the fluorescently labeled dexamethasone solution to all wells.

-

Initiate the binding reaction by adding the GR protein solution to all wells.

-

-

Incubation:

-

Incubate the plate at room temperature for 2-4 hours, protected from light.

-

-

Measurement:

-

Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore.

-

-

Data Analysis:

-

Plot the fluorescence polarization values against the logarithm of the competitor concentration.

-

Fit the data to a one-site competition binding model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the fluorescent ligand and Kd is its dissociation constant.

-

The following diagram outlines the workflow for a competitive binding assay:

Protocol 2: Dual-Luciferase Reporter Assay for Transactivation and Transrepression

This assay quantifies the ability of a compound to either activate GRE-mediated transcription (transactivation) or inhibit NF-κB-mediated transcription (transrepression).

Materials:

-

A549 human lung adenocarcinoma cells

-

Cell culture medium: DMEM with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Transfection reagent (e.g., Lipofectamine)

-

For Transactivation:

-

MMTV-luciferase reporter plasmid (contains GREs)

-

-

For Transrepression:

-

NF-κB-luciferase reporter plasmid

-

-

Renilla luciferase control plasmid (for normalization)

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Cell Culture and Transfection:

-

Seed A549 cells in 24-well plates and grow to ~60% confluency.

-

Co-transfect cells with the appropriate firefly luciferase reporter plasmid (MMTV-luc or NF-κB-luc) and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Incubate for 24 hours.

-

-

Compound Treatment:

-

For Transactivation: Treat cells with a dilution series of the test compound or dexamethasone for 18-24 hours.

-

For Transrepression: Pre-treat cells with a dilution series of the test compound or dexamethasone for 1-2 hours, followed by stimulation with a pro-inflammatory agent (e.g., TNF-α) for 6-8 hours.

-

-

Cell Lysis:

-

Wash cells twice with PBS.

-

Lyse the cells by adding 100 µL of 1x Passive Lysis Buffer per well and incubate for 15 minutes at room temperature with gentle rocking.

-

-

Luciferase Assay:

-

Transfer 20 µL of the cell lysate to a luminometer plate.

-

Add 100 µL of Luciferase Assay Reagent II to each well and measure the firefly luciferase activity.

-

Add 100 µL of Stop & Glo® Reagent to each well to quench the firefly reaction and initiate the Renilla luciferase reaction. Measure the Renilla luciferase activity.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Plot the normalized luciferase activity against the logarithm of the compound concentration.

-

Fit the data to a dose-response curve to determine the EC50 (for transactivation) or IC50 (for transrepression) value.

-

Protocol 3: Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine if the GR binds to specific DNA regions (e.g., GREs) in the context of intact chromatin following treatment with a compound.

Materials:

-

A549 cells

-

Formaldehyde (B43269) (for cross-linking)

-

Glycine (to quench cross-linking)

-

Lysis buffers

-

Sonicator

-

Anti-GR antibody

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

qPCR primers for target gene promoters (e.g., FKBP5 for transactivation) and a negative control region

-

qPCR instrument and reagents

Procedure:

-

Cell Treatment and Cross-linking:

-

Treat A549 cells with the test compound or vehicle for 90 minutes.

-

Cross-link proteins to DNA by adding formaldehyde to the culture medium and incubating for 10 minutes at room temperature.

-

Quench the reaction with glycine.

-

-

Chromatin Preparation:

-

Harvest and lyse the cells.

-

Shear the chromatin into 200-1000 bp fragments using sonication.

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an anti-GR antibody overnight at 4°C.

-

Add Protein A/G magnetic beads to capture the antibody-GR-DNA complexes.

-

Wash the beads to remove non-specific binding.

-

-

Elution and Reverse Cross-linking:

-

Elute the chromatin from the beads.

-

Reverse the cross-links by incubating at 65°C overnight.

-

-

DNA Purification and Analysis:

-

Treat with RNase A and Proteinase K.

-

Purify the DNA.

-

Quantify the amount of specific DNA sequences in the immunoprecipitated sample using qPCR with primers for target GRE-containing promoters.

-

Analyze the data as a percentage of input chromatin.

-

Differential Co-regulator Recruitment

The distinct conformations of the GR induced by classical glucocorticoids versus SEGRAs lead to the differential recruitment of co-activators and co-repressors, which is a key aspect of their dissociated mechanism of action.

Classical glucocorticoids, by promoting GR dimerization, facilitate the recruitment of co-activator complexes, including proteins like SRC-1 and GRIP1, which possess histone acetyltransferase (HAT) activity.[6][7] This leads to chromatin remodeling and robust gene transactivation.

In contrast, the monomeric GR conformation favored by SEGRAs has a reduced affinity for these co-activator complexes. Instead, it is more prone to interacting with co-repressor complexes, such as those containing NCoR (Nuclear Receptor Co-repressor) and SMRT (Silencing Mediator for Retinoid and Thyroid hormone receptors).[2][8] These co-repressor complexes are recruited to pro-inflammatory transcription factors like NF-κB, and the interaction with the SEGRA-bound GR enhances their repressive activity.

The following diagram illustrates the differential recruitment of co-regulators:

Conclusion

Selective Glucocorticoid Receptor Agonists represent a paradigm shift in the development of anti-inflammatory therapies. By favoring the transrepression pathway over transactivation, these compounds hold the promise of retaining the therapeutic efficacy of classical glucocorticoids while minimizing their debilitating side effects. A thorough understanding of their dissociated mechanism of action, supported by robust quantitative in vitro and in vivo characterization, is paramount for the successful clinical translation of this next generation of GR-targeting therapeutics. The experimental protocols and comparative data presented in this guide provide a framework for the continued investigation and development of safer and more effective anti-inflammatory agents.

References

- 1. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-κB and lack of I-κB involvement - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-kappaB and lack of I-kappaB involvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determinants of Cell- and Gene-Specific Transcriptional Regulation by the Glucocorticoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mapracorat, a selective glucocorticoid receptor agonist, causes apoptosis of eosinophils infiltrating the conjunctiva in late-phase experimental ocular allergy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oct-1 preferentially interacts with androgen receptor in a DNA-dependent manner that facilitates recruitment of SRC-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. SRC-1 and GRIP1 Coactivate Transcription with Hepatocyte Nuclear Factor 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Equilibrium interactions of corepressors and coactivators with agonist and antagonist complexes of glucocorticoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Glucocorticoid Receptor Agonist 2: Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and selectivity of a key non-steroidal agonist of the Glucocorticoid Receptor (GR), identified as "Glucocorticoid receptor agonist-2 (compound 21)". Additionally, it explores the characteristics of a prominent class of arylpyrazole-based GR agonists, often referred to generically as "Glucocorticoid receptor agonist 2". The document details the quantitative binding and functional data, outlines the experimental protocols used for their determination, and illustrates the core signaling pathways and experimental workflows.

Introduction to Glucocorticoid Receptor Agonists

The glucocorticoid receptor is a crucial member of the nuclear receptor superfamily that mediates the physiological effects of glucocorticoids. Upon ligand binding, the receptor translocates to the nucleus and regulates the transcription of a wide array of genes involved in inflammation, metabolism, and the immune response. While steroidal glucocorticoids are highly effective therapeutics, their use is often limited by significant side effects. This has driven the development of non-steroidal GR agonists with improved selectivity and dissociated properties, aiming to separate the desired anti-inflammatory effects (primarily mediated by transrepression) from the adverse metabolic effects (often linked to transactivation). This guide focuses on two such advancements: "Glucocorticoid receptor agonist-2 (compound 21)" and the class of arylpyrazole-based GR agonists.

Quantitative Data on Binding Affinity and Selectivity

The binding affinity and selectivity of a GR agonist are critical determinants of its therapeutic potential. The following tables summarize the available quantitative data for "Glucocorticoid receptor agonist-2 (compound 21)" and a representative arylpyrazole-based agonist.

Table 1: Binding Affinity and Functional Potency of Glucocorticoid Receptor Agonist-2 (Compound 21)

| Receptor | Assay Type | Parameter | Value (nM) | Reference |

| Glucocorticoid Receptor (GR) | Binding Assay | IC50 | 6.6 | [1] |

| Progesterone (B1679170) Receptor (PR) | Binding Assay | IC50 | 7.3 | [1] |

| Glucocorticoid Responsive Element (GRE) | Reporter Assay | EC50 | 0.2 | [1] |

| Mineralocorticoid Receptor (MR) | Reporter Assay | EC50 | 149, 442 | [1] |

Table 2: Functional Potency of a Representative Arylpyrazole-Based Glucocorticoid Receptor Agonist 2

| Assay | Parameter | Value (nM) | Reference |

| IL-6 Assay (A549 cells) | EC50 | 2.9 | [2] |

Experimental Protocols

The determination of binding affinity and functional selectivity relies on a variety of robust in vitro assays. Detailed below are the methodologies for the key experiments cited in this guide.

Radioligand Binding Assay

This competitive binding assay is a standard method to determine the affinity of a test compound for a receptor.

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound for the glucocorticoid receptor.

-

Materials:

-

Purified human GR or cell lysates containing GR.

-

Radiolabeled ligand, typically [³H]dexamethasone.

-

Unlabeled test compound.

-

Assay buffer.

-

Scintillation fluid and a scintillation counter.

-

-

Procedure:

-

A constant concentration of radiolabeled ligand and the receptor preparation are incubated in the presence of varying concentrations of the unlabeled test compound.

-

The mixture is incubated to reach equilibrium.

-

Bound and free radioligand are separated using a method such as filtration or charcoal adsorption.

-

The amount of bound radioactivity is quantified using a scintillation counter.

-

The IC50 value is determined by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Fluorescence Polarization Assay

This is a non-radioactive alternative for assessing binding affinity in a homogenous format.

-

Objective: To determine the IC50 of a test compound for the glucocorticoid receptor.

-

Materials:

-

Purified human GR.

-

A fluorescently labeled glucocorticoid ligand (e.g., Fluormone™ GS Red).

-

Test compound.

-

Assay buffer.

-

A microplate reader capable of measuring fluorescence polarization.

-

-

Procedure:

-

The fluorescently labeled ligand is incubated with the GR, resulting in a high fluorescence polarization value due to the slower rotation of the large receptor-ligand complex.

-

Increasing concentrations of the unlabeled test compound are added, which compete with the fluorescent ligand for binding to the receptor.

-

This competition leads to an increase in the proportion of free fluorescent ligand, which rotates more rapidly and thus has a lower polarization value.

-

The IC50 is determined from the concentration of the test compound that causes a 50% reduction in the fluorescence polarization signal.

-

Glucocorticoid Responsive Element (GRE) Reporter Gene Assay

This cell-based assay measures the functional consequence of ligand binding, specifically the ability of the agonist to induce gene transcription via GREs.

-

Objective: To determine the half-maximal effective concentration (EC50) of a GR agonist.

-

Materials:

-

A suitable mammalian cell line (e.g., A549 or HEK293) transfected with a reporter gene (e.g., luciferase) under the control of a promoter containing multiple GREs.

-

Test compound.

-

Cell culture medium and reagents.

-

A luminometer.

-

-

Procedure:

-

The transfected cells are treated with varying concentrations of the test compound.

-

Following an incubation period, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured.

-

The EC50 value is calculated from the dose-response curve, representing the concentration of the agonist that produces 50% of the maximal response.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams were generated using the DOT language.

Glucocorticoid Receptor Signaling Pathway

Caption: Classical genomic signaling pathway of the glucocorticoid receptor.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow of a competitive radioligand binding assay.

Experimental Workflow for Reporter Gene Assay

Caption: Workflow for a glucocorticoid responsive element (GRE) reporter gene assay.

Conclusion

"Glucocorticoid receptor agonist-2 (compound 21)" demonstrates potent agonism at the glucocorticoid receptor with notable affinity for the progesterone receptor, suggesting a degree of cross-reactivity. The arylpyrazole class of GR agonists represents a promising avenue for the development of dissociated ligands that may offer an improved therapeutic window by separating transrepression and transactivation activities. Further comprehensive selectivity profiling against a broader panel of nuclear receptors is warranted to fully elucidate the therapeutic potential and off-target effects of these compounds. The experimental protocols and workflows detailed herein provide a robust framework for the continued evaluation of novel glucocorticoid receptor modulators.

References

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Glucocorticoid Receptor Agonist 2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucocorticoid receptor agonist 2 refers to a class of potent, arylpyrazole-based anti-inflammatory compounds. These selective glucocorticoid receptor modulators (SEGRMs) have been engineered to preferentially mediate the transrepression of pro-inflammatory genes over the transactivation of genes associated with metabolic side effects. Notably, specific compounds within this class, such as 11aa and 11ab, have demonstrated anti-inflammatory efficacy comparable to dexamethasone (B1670325) without impairing insulin (B600854) secretion in preclinical studies.[1][2] This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for this promising class of therapeutic agents.

Pharmacodynamics

The primary mechanism of action of Glucocorticoid receptor agonist 2 involves binding to the glucocorticoid receptor (GR), a ligand-activated transcription factor, and modulating its activity.[3] A key feature of these compounds is their "dissociated" nature, favoring the monomeric form of the GR that primarily leads to the transrepression of inflammatory genes, while having limited activity in forming GR dimers that drive the transactivation of genes linked to adverse effects.[2][4]

Receptor Binding and In Vitro Activity

Quantitative analysis of the pharmacodynamic properties of representative compounds from the Glucocorticoid receptor agonist 2 class reveals a strong affinity for the glucocorticoid receptor and potent anti-inflammatory activity. The following table summarizes key in vitro data for compounds 11aa and 11ab.

| Parameter | Compound 11aa | Compound 11ab | Dexamethasone (Reference) | Hydrocortisone (Reference) |

| Transrepression (CCL2 Assay, pIC50) | 8.2 | 8.2 | 8.2 | 7.6 |

| Transactivation (3xGRE Assay, pEC50) | < 6 | < 6 | 8.7 | Not Reported |

| Transactivation Efficacy (relative to Dexamethasone) | Minimal | Minimal | 100% | Not Reported |

Data sourced from Kennedy BJ, et al. ACS Med Chem Lett. 2021.[1]

Signaling Pathway

Upon binding to Glucocorticoid receptor agonist 2, the glucocorticoid receptor undergoes a conformational change. The agonist-receptor complex then translocates to the nucleus where it primarily interacts with other transcription factors, such as NF-κB and AP-1, to inhibit the expression of pro-inflammatory genes (transrepression). The propensity for these agonists to favor a monomeric state limits the dimerization of the receptor, which is required for binding to glucocorticoid response elements (GREs) and subsequent gene transactivation.

Pharmacokinetics

Specific pharmacokinetic data, including absorption, distribution, metabolism, and excretion (ADME) profiles for Glucocorticoid receptor agonist 2 and its analogues (compounds 11aa and 11ab), are not publicly available at the time of this report. However, based on the characteristics of other non-steroidal, dissociated glucocorticoid receptor agonists, some general pharmacokinetic properties can be anticipated.

These compounds are typically designed for good oral bioavailability. Metabolism is expected to occur primarily in the liver, and the resulting metabolites are likely excreted renally. The half-life of such compounds can vary, but for some non-steroidal GR agonists, rapid systemic clearance has been observed. Further in vivo studies are necessary to fully characterize the pharmacokinetic profile of Glucocorticoid receptor agonist 2.

Experimental Protocols

The following outlines the general methodologies employed in the key in vitro studies to characterize the pharmacodynamics of Glucocorticoid receptor agonist 2.

Transrepression Assay (CCL2 Assay)

-

Cell Line: Rat 832/13 beta cells.

-

Stimulation: Cells are treated with IL-1β to induce the expression of the chemokine CCL2.

-

Treatment: Concurrently, cells are treated with varying concentrations of the test compounds (e.g., Glucocorticoid receptor agonist 2 analogues, dexamethasone).

-

Incubation: Cells are incubated for a defined period to allow for gene expression.

-

Measurement: The levels of CCL2 in the cell supernatant are quantified using an enzyme-linked immunosorbent assay (ELISA).

-

Analysis: The concentration-dependent inhibition of CCL2 production is determined, and the pIC50 value is calculated.

Transactivation Assay (3xGRE Luciferase Reporter Assay)

-

Cell Line: A suitable cell line (e.g., HEK293) is transiently transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with three tandem glucocorticoid response elements (3xGRE).

-

Treatment: The transfected cells are treated with varying concentrations of the test compounds.

-

Incubation: Cells are incubated to allow for GR-mediated transactivation of the luciferase gene.

-

Measurement: Luciferase activity is measured using a luminometer.

-

Analysis: The concentration-dependent induction of luciferase expression is determined, and the pEC50 and maximal efficacy (Emax) relative to a reference compound like dexamethasone are calculated.

Experimental Workflow

The evaluation of a novel glucocorticoid receptor agonist typically follows a structured workflow, from initial screening to in vivo efficacy studies.

Conclusion

Glucocorticoid receptor agonist 2 represents a promising class of dissociated anti-inflammatory agents. The available pharmacodynamic data for representative compounds demonstrate potent transrepression activity with minimal transactivation, suggesting a favorable therapeutic window with a reduced risk of metabolic side effects. While specific pharmacokinetic data remains to be elucidated, the overall profile of these compounds warrants further investigation and development as potentially safer alternatives to traditional glucocorticoids. Future research should focus on comprehensive in vivo studies to establish the ADME profile and further validate the dissociated efficacy and safety of this novel class of glucocorticoid receptor agonists.

References

- 1. Potent Anti-Inflammatory, Arylpyrazole-Based Glucocorticoid Receptor Agonists That Do Not Impair Insulin Secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. "Aryl Pyrazole Glucocorticoid Receptor Agonists: Probing Structure Acti" by Ashley M. Lato [trace.tennessee.edu]

- 3. Stereoisomers of an Aryl Pyrazole Glucocorticoid Receptor Agonist Scaffold Elicit Differing Anti-inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Natural and synthetic compounds as dissociated agonists of glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Target Engagement of Glucocorticoid Receptor Agonist 2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential in vitro assays for characterizing the target engagement of a novel glucocorticoid receptor (GR) agonist, designated herein as "Glucocorticoid Receptor Agonist 2" (GR-A2). This document details the core methodologies, data interpretation, and underlying signaling pathways crucial for the preclinical evaluation of GR-targeting compounds.

Introduction to Glucocorticoid Receptor Signaling

The glucocorticoid receptor is a ligand-activated transcription factor that plays a critical role in regulating a wide array of physiological processes, including inflammation, metabolism, and stress response.[1][2][3] Upon binding to a ligand, such as the endogenous glucocorticoid cortisol or a synthetic agonist, the GR undergoes a conformational change, dissociates from a cytoplasmic chaperone complex, and translocates to the nucleus.[1][2] In the nucleus, the activated GR can modulate gene expression through several mechanisms:

-

Transactivation: The GR homodimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the recruitment of coactivators and subsequent gene transcription.

-

Transrepression: The GR can repress the expression of pro-inflammatory genes by interacting with and inhibiting the activity of other transcription factors, such as NF-κB and AP-1, without directly binding to DNA.

-

Direct DNA Binding for Repression: GR can also bind to negative GREs (nGREs) to directly repress gene transcription.

The diverse mechanisms of GR action provide multiple avenues for therapeutic intervention in a range of inflammatory and autoimmune disorders. Understanding how a novel agonist like GR-A2 engages with the GR and modulates these pathways is fundamental to its development as a therapeutic agent.

Diagram: Glucocorticoid Receptor Signaling Pathway

Caption: Glucocorticoid Receptor (GR) signaling cascade.

Quantitative Data Summary for GR-A2

The following tables present hypothetical, yet representative, in vitro data for GR-A2 compared to the standard reference agonist, Dexamethasone. This data is illustrative of the key parameters assessed during early-stage characterization.

Table 1: Glucocorticoid Receptor Binding Affinity

| Compound | Target | Assay Type | Kᵢ (nM) |

| GR-A2 | Human GR | Radioligand Competition Binding | 5.8 |

| Dexamethasone | Human GR | Radioligand Competition Binding | 2.5 |

Table 2: Functional Activity in Reporter Gene Assays

| Compound | Cell Line | Assay Type (Promoter) | EC₅₀ (nM) (Transactivation) | Eₘₐₓ (%) | IC₅₀ (nM) (Transrepression) |

| GR-A2 | A549 | MMTV-Luciferase | 12.3 | 92 | 8.7 |

| Dexamethasone | A549 | MMTV-Luciferase | 4.1 | 100 | 3.2 |

Table 3: Cellular Target Engagement and Functional Response

| Compound | Assay Type | Cell Line | Endpoint | IC₅₀ (nM) |

| GR-A2 | Nuclear Translocation | U2OS-EGFP-GR | GR Translocation | 15.1 |

| Dexamethasone | Nuclear Translocation | U2OS-EGFP-GR | GR Translocation | 6.8 |

| GR-A2 | Cytokine Release | Human PBMCs | IL-6 Inhibition | 28.4 |

| Dexamethasone | Cytokine Release | Human PBMCs | IL-6 Inhibition | 10.5 |

Detailed Experimental Protocols

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Kᵢ) of GR-A2 for the human glucocorticoid receptor.

Diagram: Radioligand Competition Binding Assay Workflow

Caption: Workflow for GR radioligand competition binding assay.

Materials:

-

Cell membranes prepared from cells overexpressing human GR

-

Radioligand: [³H]Dexamethasone

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA, 10% glycerol)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Non-specific binding control (e.g., high concentration of unlabeled Dexamethasone)

-

GR-A2 and Dexamethasone

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of GR-A2 and the reference compound, Dexamethasone.

-

In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [³H]Dexamethasone (typically at its K₋d concentration), and varying concentrations of GR-A2 or Dexamethasone.

-

Include wells for total binding (no competitor) and non-specific binding (a saturating concentration of unlabeled Dexamethasone).

-

Incubate the plate at 4°C for a predetermined time to reach equilibrium (e.g., 18-24 hours).

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of specific binding at each concentration of the competitor.

-

Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.

MMTV-Luciferase Reporter Gene Assay

Objective: To measure the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of GR-A2 in inducing GR-mediated gene transcription (transactivation).

Diagram: MMTV-Luciferase Reporter Gene Assay Workflow

References

Technical Whitepaper: Transcriptional Regulation by Glucocorticoid Receptor Agonist 2

Audience: Researchers, scientists, and drug development professionals.

Abstract: Glucocorticoid Receptor (GR) agonists are potent modulators of gene expression, widely utilized for their anti-inflammatory and immunosuppressive effects.[1][2] This document provides a technical overview of the mechanisms by which a novel selective GR agonist, designated "Agonist 2," influences gene transcription. We will detail the core signaling pathways, present quantitative data on its effects on target gene expression, provide standardized experimental protocols for assessing its activity, and visualize key processes using logical and pathway diagrams.

Introduction to Glucocorticoid Receptor Signaling

The Glucocorticoid Receptor is a ligand-dependent transcription factor that resides in the cytoplasm in an unbound state, complexed with chaperone proteins like heat shock protein 90 (hsp90).[3] Upon binding to a GR agonist, the receptor undergoes a conformational change, dissociates from the chaperone complex, and translocates to the nucleus.[3][4] Inside the nucleus, the activated GR-agonist complex modulates the transcription of target genes through two primary mechanisms: transactivation and transrepression .[2][5]

-

Transactivation: The GR homodimer binds directly to specific DNA sequences known as Glucocorticoid Response Elements (GREs), typically found in the promoter regions of target genes.[3][6] This binding recruits coactivators and the transcriptional machinery to enhance the expression of genes, many of which have anti-inflammatory or metabolic functions (e.g., GILZ, FKBP5).[6][7]

-

Transrepression: The GR monomer interacts with other transcription factors, such as NF-κB and AP-1, without directly binding to DNA.[3][6][8] This protein-protein interaction prevents these pro-inflammatory transcription factors from activating their target genes (e.g., IL-6, TNF-α), leading to a potent anti-inflammatory effect.[1][3]

The development of selective GR agonists like "Agonist 2" aims to dissociate these two mechanisms, favoring transrepression to retain anti-inflammatory benefits while minimizing the transactivation-associated side effects.[2]

Quantitative Effects of Agonist 2 on Gene Transcription

The transcriptional effects of Agonist 2 were quantified in human A549 lung carcinoma cells. Cells were treated with 100 nM of Agonist 2 or a vehicle control for 6 hours. Gene expression changes were measured by quantitative real-time PCR (qRT-PCR) and are presented as fold change relative to the vehicle control.

Table 1: Dose-Response Effect of Agonist 2 on GRE-Luciferase Reporter Activity

| Concentration (nM) | Luciferase Activity (Fold Induction) |

| 0.1 | 1.8 ± 0.2 |

| 1 | 5.3 ± 0.4 |

| 10 | 15.7 ± 1.1 |

| 100 | 25.4 ± 1.9 |

| 1000 | 26.1 ± 2.0 |

Table 2: Differential Gene Expression in A549 Cells Treated with 100 nM Agonist 2

| Gene | Mechanism | Function | Fold Change (mRNA) |

| FKBP5 | Transactivation | GR co-chaperone, feedback regulator | +12.5 |

| GILZ (TSC22D3) | Transactivation | Anti-inflammatory, apoptosis regulator | +8.2 |

| PER1 | Transactivation | Circadian rhythm regulator | +4.5 |

| IL-6 (Interleukin-6) | Transrepression | Pro-inflammatory cytokine | -6.7 |

| CXCL8 (IL-8) | Transrepression | Pro-inflammatory chemokine | -5.1 |

| NFKBIA (IκBα) | Transactivation | Inhibitor of NF-κB | +3.0 |

Signaling Pathways and Experimental Workflows

Visual diagrams are essential for understanding the complex interactions in GR signaling and the methodologies used to study them.

Glucocorticoid Receptor Signaling Pathway

The following diagram illustrates the dual mechanisms of transactivation and transrepression initiated by a GR agonist.

Caption: GR signaling pathways: transactivation and transrepression.

Experimental Workflow: RNA-Seq for Differential Gene Expression

This diagram outlines the key steps in an RNA-sequencing experiment to identify genes regulated by Agonist 2.

Caption: Workflow for RNA-Seq differential expression analysis.

Detailed Experimental Protocols

Protocol: Luciferase Reporter Assay for GR Transactivation

This assay measures the ability of Agonist 2 to activate transcription from a GRE-containing promoter.

-

Cell Culture and Transfection:

-

Seed HEK293T cells in 24-well plates at a density of 5 x 10^4 cells/well.

-

After 24 hours, co-transfect cells with a GR expression plasmid (e.g., pSG5-hGR), a GRE-luciferase reporter plasmid (e.g., pGRE-Luc), and a Renilla luciferase control plasmid for normalization. Use a suitable transfection reagent according to the manufacturer's protocol.

-

-

Compound Treatment:

-

24 hours post-transfection, replace the medium with fresh medium containing various concentrations of Agonist 2 (e.g., 0.1 nM to 1 µM) or vehicle control (e.g., 0.1% DMSO).

-

-

Lysis and Measurement:

-

After 18-24 hours of treatment, wash cells with PBS and lyse them using a passive lysis buffer.

-

Measure Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system on a luminometer.

-

-

Data Analysis:

-

Normalize Firefly luciferase activity to Renilla luciferase activity for each well.

-

Calculate the fold induction by dividing the normalized activity of treated samples by the normalized activity of vehicle control samples.[9]

-

Protocol: Chromatin Immunoprecipitation (ChIP) for GR Binding

This protocol identifies the genomic regions where the GR binds directly upon treatment with Agonist 2.

-

Cell Treatment and Cross-linking:

-

Culture A549 cells to ~80-90% confluency. Treat with 100 nM Agonist 2 or vehicle for 1 hour.

-

Cross-link proteins to DNA by adding formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the reaction by adding glycine (B1666218) to a final concentration of 125 mM.

-

-

Chromatin Preparation:

-

Harvest cells, wash with ice-cold PBS, and lyse the cells to isolate nuclei.

-

Resuspend nuclei in a shearing buffer and sonicate to shear chromatin into fragments of 200-800 bp.[10]

-

-

Immunoprecipitation (IP):

-

Pre-clear the chromatin with Protein A/G beads.

-

Incubate a portion of the chromatin (saving a small amount as "input") overnight at 4°C with an antibody specific to the Glucocorticoid Receptor. An IgG antibody should be used as a negative control.

-

Add Protein A/G beads to capture the antibody-protein-DNA complexes.

-

-

Washes and Elution:

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.[11]

-

Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.

-

-

DNA Purification and Analysis:

Conclusion

"Glucocorticoid Receptor Agonist 2" demonstrates potent and selective activity in modulating gene transcription. Its ability to induce the expression of anti-inflammatory genes via transactivation and strongly repress pro-inflammatory genes via transrepression highlights its therapeutic potential. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers in the fields of pharmacology, molecular biology, and drug development, facilitating further investigation into the nuanced mechanisms of selective GR modulation.

References

- 1. What are GR agonists and how do they work? [synapse.patsnap.com]

- 2. pnas.org [pnas.org]

- 3. atsjournals.org [atsjournals.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Selective transrepression versus transactivation mechanisms by glucocorticoid receptor modulators in stress and immune systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glucocorticoid Receptors: Their Mechanisms of Action and Glucocorticoid Resistance | Clinical Gate [clinicalgate.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Selective modulation of the glucocorticoid receptor can distinguish between transrepression of NF-κB and AP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of a new selective glucocorticoid receptor modulator with anorexigenic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. academic.oup.com [academic.oup.com]

- 12. Glucocorticoid receptor ChIP-sequencing of primary human abdominal subcutaneous fat reveals modulation of inflammatory pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Glucocorticoid Receptor ChIP-Seq Identifies PLCD1 as a KLF15 Target that Represses Airway Smooth Muscle Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Mapracorat (BOL-303242-X): A Selective Glucocorticoid Receptor Agonist

Disclaimer: The compound "Glucocorticoid receptor agonist 2" is a non-specific identifier. This technical guide focuses on Mapracorat (BOL-303242-X) , a well-characterized, non-steroidal, selective glucocorticoid receptor agonist (SEGRA), as a representative example for researchers, scientists, and drug development professionals.

Executive Summary

Mapracorat (also known as ZK-245186) is a novel anti-inflammatory agent designed for high-affinity, selective binding to the glucocorticoid receptor (GR).[1][2] As a "dissociated" agonist, it is engineered to preferentially mediate the transrepression of pro-inflammatory genes over the transactivation of genes associated with metabolic side effects.[1] This profile suggests a therapeutic advantage over traditional corticosteroids, particularly for topical treatment of inflammatory conditions of the skin and eye.[2][3] Clinical trials have explored its use in atopic dermatitis, allergic conjunctivitis, and post-operative ocular inflammation.[2][3] Its mechanism of action involves not only the classical inhibition of NF-κB and AP-1 pathways but also unique modes of action, such as the upregulation of the anti-inflammatory proteins MAPK Phosphatase-1 (MKP-1) and RelB.[1][4]

Discovery and Synthesis

Mapracorat was developed by Bayer Schering Pharma (later Intendis) and Bausch & Lomb as part of a research program to identify SEGRAs with an improved safety profile.[5] The goal was to create a compound that retains the potent anti-inflammatory effects of glucocorticoids while minimizing side effects like intraocular pressure elevation.[2][6]

While the specific, detailed synthetic route from initial discovery is proprietary, the chemical structure of Mapracorat is known as (R)-2-(4-fluorophenyl)-N-(5-fluoro-2-((S)-3-hydroxy-2,2-dimethylpropyl)phenyl)-4-methyl-4,5-dihydrooxazole-4-carboxamide. The synthesis of similar complex carboxamide derivatives often involves multi-step processes, including the formation of key heterocyclic intermediates and final amide coupling reactions.

Mechanism of Action and Signaling Pathways

Mapracorat exerts its anti-inflammatory effects by binding to the cytosolic glucocorticoid receptor. Upon binding, the GR-ligand complex translocates to the nucleus to modulate gene expression through two primary mechanisms: transrepression and transactivation.

3.1 Transrepression (Anti-inflammatory Action)

Transrepression is considered the primary mechanism for the anti-inflammatory effects of glucocorticoids. Mapracorat is designed to preferentially activate this pathway.[1]

-

Inhibition of NF-κB and AP-1: The activated GR monomer physically interacts with and inhibits the function of key pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[7] This prevents the transcription of genes encoding cytokines, chemokines, and adhesion molecules.

-

Induction of Anti-inflammatory Proteins:

-

MAPK Phosphatase-1 (MKP-1): Mapracorat enhances the expression of MKP-1, which dephosphorylates and deactivates p38 MAP kinase.[1] The p38 MAPK pathway is a critical signaling cascade for the production of inflammatory mediators like TNF-α.[1][8]

-

RelB Upregulation: Uniquely, Mapracorat has been shown to upregulate RelB, an anti-inflammatory member of the NF-κB family, which provides an additional, distinct mechanism for resolving inflammation compared to traditional steroids.[1][4]

-

3.2 Transactivation (Side Effect Profile)

Transactivation involves the GR dimer binding directly to Glucocorticoid Response Elements (GREs) in the promoter regions of genes to initiate their transcription. This pathway is linked to many of the undesirable side effects of corticosteroids. Mapracorat is a weak activator of this pathway, which contributes to its improved safety profile, such as a reduced tendency to increase intraocular pressure.[2][6][9]

Signaling Pathway Diagrams

Caption: Mapracorat-mediated transrepression of NF-κB/AP-1.

Caption: Mapracorat upregulates MKP-1 to inhibit p38 MAPK.

Quantitative Data Summary

The following tables summarize the key quantitative metrics for Mapracorat based on available literature.

Table 1: Receptor Binding and Functional Activity

| Parameter | Species | Value | Assay System |

|---|---|---|---|

| Binding Affinity (Ki) | Human | High Affinity* | Glucocorticoid Receptor |

| TNF-α Inhibition (IC50) | Canine | ~0.2 nM | Activated PBMC |

*Specific Ki values are not consistently reported in public literature, but it is characterized as a high-affinity ligand.[1][6][9]

Table 2: Pharmacokinetic Properties (Topical Ocular Administration)

| Parameter | Species | Finding |

|---|---|---|

| Absorption | Rabbit, Monkey | Rapidly absorbed and widely distributed into ocular tissues |

| Distribution | Rabbit, Monkey | Highest concentrations in tears, conjunctiva, and cornea |

| Systemic Bioavailability | - | Low (9%) after topical administration |

| Half-life (t1/2) | - | Short (2 hours) after IV administration |

| Metabolism | In vitro | Rapidly metabolized by liver microsomes |

Key Experimental Protocols

5.1 Protocol: NF-κB Transrepression Assay (Luciferase Reporter)

This protocol is a representative method to quantify the GR-mediated transrepression of NF-κB activity.

-

Cell Culture: Culture A549 cells (human lung adenocarcinoma) in DMEM supplemented with 10% FBS and antibiotics. Plate cells in 24-well plates to achieve 80-90% confluency.

-

Transfection: Co-transfect cells with an NF-κB-driven luciferase reporter plasmid and a β-galactosidase expression plasmid (for normalization) using a suitable lipid-based transfection reagent according to the manufacturer's protocol.

-

Treatment: After 24 hours, replace the medium. Pre-treat cells with varying concentrations of Mapracorat (e.g., 10-12 to 10-6 M) or vehicle control for 1-2 hours.

-

Stimulation: Induce NF-κB activation by adding a pro-inflammatory stimulus, such as IL-1β (1 ng/mL) or TNF-α, to the wells. Incubate for 6-8 hours.

-

Cell Lysis: Wash cells with PBS and lyse them using a reporter lysis buffer.

-

Luminometry: Measure luciferase activity in the cell lysates using a luminometer after adding the appropriate luciferase substrate.

-

Normalization: Measure β-galactosidase activity in the lysates to normalize for transfection efficiency.

-

Data Analysis: Express the results as a percentage of the stimulated control and calculate IC50 values.

5.2 Protocol: Cytokine Release Inhibition Assay (ELISA)

This protocol measures the ability of Mapracorat to inhibit the production of pro-inflammatory cytokines.

-

Cell Culture: Plate human conjunctival fibroblasts or other relevant cell types in 48-well plates and grow to confluency.

-

Treatment: Pre-treat cells with various concentrations of Mapracorat or dexamethasone (B1670325) (as a positive control) for 2 hours.

-

Stimulation: Add a cytokine cocktail (e.g., IL-4 + TNF-α) to stimulate the production of inflammatory mediators like IL-6, IL-8, or RANTES.[4][7]

-

Incubation: Incubate the cells for 24-48 hours.

-

Supernatant Collection: Collect the cell culture supernatants.

-

ELISA: Quantify the concentration of the target cytokine in the supernatants using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

Data Analysis: Plot the cytokine concentration against the drug concentration to determine the dose-dependent inhibitory effect and calculate IC50 values.

Experimental Workflow Diagram

Caption: General workflow for in vitro anti-inflammatory assays.

Conclusion

Mapracorat is a selective glucocorticoid receptor agonist that represents a modern approach to anti-inflammatory therapy. Its dissociated character, which favors transrepression over transactivation, and its unique mechanisms, such as MKP-1 and RelB induction, provide a strong rationale for its development as a topical agent with a potentially superior safety profile compared to classical steroids. The data and protocols presented in this guide offer a technical foundation for researchers engaged in the study and development of next-generation glucocorticoid receptor modulators.

References

- 1. Mapracorat SEGRA|Glucocorticoid Receptor Agonist [benchchem.com]

- 2. Mapracorat, a novel non-steroidal selective glucocorticoid receptor agonist for the treatment of allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mapracorat - Wikipedia [en.wikipedia.org]

- 4. Mapracorat, a selective glucocorticoid receptor agonist, upregulates RelB, an anti-inflammatory nuclear factor-kappaB protein, in human ocular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mapracorat - AdisInsight [adisinsight.springer.com]

- 6. Mapracorat, a selective glucocorticoid receptor agonist, causes apoptosis of eosinophils infiltrating the conjunctiva in late-phase experimental ocular allergy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-allergic effects of mapracorat, a novel selective glucocorticoid receptor agonist, in human conjunctival fibroblasts and epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of NF-κB-dependent Transcription by MKP-1: TRANSCRIPTIONAL REPRESSION BY GLUCOCORTICOIDS OCCURRING VIA p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mapracorat, a selective glucocorticoid receptor agonist, causes apoptosis of eosinophils infiltrating the conjunctiva in late-phase experimental ocular allergy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Selective Glucocorticoid Receptor Agonists in Inflammatory Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glucocorticoids are potent anti-inflammatory agents, but their clinical utility is often limited by a wide range of side effects. The discovery of the molecular mechanisms underlying glucocorticoid receptor (GR) action has paved the way for the development of a new class of compounds: Selective Glucocorticoid Receptor Agonists (SEGRAs), also referred to as "dissociated agonists." These second-generation agonists are designed to preferentially induce the transrepression of pro-inflammatory genes, the primary mechanism of their anti-inflammatory effects, while minimizing the transactivation of genes associated with metabolic and other adverse effects. This technical guide provides an in-depth analysis of the role of SEGRAs in inflammatory pathways, with a focus on two prominent non-steroidal examples: Compound A and ZK216348. We will delve into their mechanisms of action, present quantitative data on their efficacy, detail relevant experimental protocols, and provide visual representations of the key signaling pathways and experimental workflows.

Introduction: The Glucocorticoid Receptor and Inflammatory Signaling

The glucocorticoid receptor is a ligand-activated transcription factor that plays a pivotal role in regulating a wide array of physiological processes, including inflammation.[1] In its inactive state, the GR resides in the cytoplasm in a complex with chaperone proteins. Upon binding to a glucocorticoid agonist, the receptor undergoes a conformational change, dissociates from the chaperone complex, and translocates to the nucleus.

Once in the nucleus, the activated GR can modulate gene expression through two primary mechanisms:

-

Transactivation: The GR homodimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of these genes. This mechanism is associated with many of the metabolic side effects of glucocorticoids.

-

Transrepression: The GR monomer can interact with and inhibit the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[2] This interference with pro-inflammatory signaling pathways is the cornerstone of the anti-inflammatory effects of glucocorticoids.

SEGRAs are designed to favor the transrepression pathway over the transactivation pathway, thereby "dissociating" the desired anti-inflammatory effects from the unwanted side effects.

Key Inflammatory Pathways Targeted by Selective Glucocorticoid Receptor Agonists

The anti-inflammatory effects of SEGRAs are primarily mediated through the inhibition of the NF-κB and AP-1 signaling pathways.

The NF-κB Pathway

The NF-κB family of transcription factors are central regulators of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as cytokines (e.g., TNF-α, IL-1β) and pathogens, activate the IκB kinase (IKK) complex, which then phosphorylates IκB proteins, targeting them for ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA elements and activates the transcription of a wide range of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[3]

SEGRAs, upon binding to the GR, interfere with NF-κB signaling through multiple mechanisms, including direct protein-protein interaction with NF-κB subunits, thereby preventing their binding to DNA and subsequent transcriptional activation.

The AP-1 Pathway

Activator Protein-1 (AP-1) is another critical transcription factor involved in inflammation. AP-1 is a dimeric complex composed of proteins from the Jun, Fos, and ATF families. Its activity is regulated by the mitogen-activated protein kinase (MAPK) signaling cascades. Similar to NF-κB, activated AP-1 binds to specific DNA sequences in the promoter regions of various pro-inflammatory genes, leading to their transcription. SEGRA-activated GR can also physically interact with AP-1 components, preventing their transcriptional activity.

Quantitative Analysis of SEGRA Activity

The efficacy of SEGRAs is quantified through a variety of in vitro and in vivo assays. The following tables summarize key quantitative data for Compound A and ZK216348.

Table 1: In Vitro Activity of Selective Glucocorticoid Receptor Agonists

| Compound | Assay | Cell Line | Parameter | Value | Reference |

| Compound A | GR Binding Affinity | Human/Rodent Cells | IC50 | nM range | [1][4] |

| GR Binding Affinity | - | Relative to Dexamethasone (B1670325) | 4-fold higher | [5] | |

| NF-κB Transrepression | L929sA fibroblasts | IC50 | ~10-7 M | ||

| ZK216348 | GR Binding Affinity | - | IC50 | 20.3 nM | |

| Progesterone Receptor Binding | - | IC50 | 20.4 nM | [6] | |

| Mineralocorticoid Receptor Binding | - | IC50 | 79.9 nM | [6] | |

| TNF-α Inhibition | Human PBMCs | IC50 | 89 nM | [6] | |

| IL-12 Inhibition | Human PBMCs | IC50 | 52 nM | [6] |

Table 2: In Vivo Efficacy of Selective Glucocorticoid Receptor Agonists

| Compound | Animal Model | Parameter | Dose | Effect | Reference |

| Compound A | Collagen-Induced Arthritis (Mouse) | Disease Activity | 300 µ g/injection | 43% reduction | [7][8] |

| Collagen-Induced Arthritis (Mouse) | Paw Swelling | 300 µ g/injection | 12% reduction | [7][8] | |

| Collagen-Induced Arthritis (Mouse) | Paw Temperature | 300 µ g/injection | 7% reduction | [7][8] | |

| ZK216348 | TNBS-Induced Colitis (Mouse) | Wasting Disease | Not specified | Reduced severity | [9] |

| TNBS-Induced Colitis (Mouse) | Macroscopic & Microscopic Damage | Not specified | Reduced damage | [9] | |

| TNBS-Induced Colitis (Mouse) | Colonic Inflammation | Not specified | Reduced inflammation | [9] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of SEGRAs.

In Vitro Assays

This assay determines the affinity of a test compound for the GR.

-

Objective: To determine the IC50 and subsequently the Ki of a test compound for the glucocorticoid receptor.

-

Materials:

-

Purified human GR or cell lysate containing GR.

-

Radiolabeled glucocorticoid (e.g., [³H]dexamethasone).

-

Unlabeled dexamethasone (for determining non-specific binding).

-

Test compound.

-

Assay buffer.

-

Scintillation fluid and counter.

-

-

Procedure:

-

Prepare a serial dilution of the test compound.

-

In a multi-well plate, combine the GR preparation, a fixed concentration of the radiolabeled ligand (typically at its Kd), and varying concentrations of the test compound.

-

Include control wells for total binding (radiolabeled ligand + GR) and non-specific binding (radiolabeled ligand + GR + excess unlabeled dexamethasone).

-

Incubate the plate to allow the binding to reach equilibrium.

-

Separate the bound from the free radioligand (e.g., using filtration or precipitation).

-

Quantify the amount of bound radioligand using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

-

The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

-

This assay measures the ability of a compound to inhibit NF-κB-mediated gene transcription.

-

Objective: To quantify the inhibitory effect of a SEGRA on NF-κB transcriptional activity.

-

Materials:

-

Mammalian cell line (e.g., HEK293, A549) stably or transiently transfected with an NF-κB-responsive luciferase reporter construct.

-

Cell culture medium and reagents.

-

NF-κB activating agent (e.g., TNF-α, IL-1β).

-

Test compound.

-

Luciferase assay reagent.

-

Luminometer.

-

-

Procedure:

-

Seed the transfected cells in a multi-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compound for a specified period.

-

Stimulate the cells with the NF-κB activating agent.

-

Include control wells (vehicle control, stimulated control, and unstimulated control).

-

After the incubation period, lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a luminometer.

-

Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration to account for variations in cell number and transfection efficiency.

-

Calculate the percentage of inhibition of NF-κB activity and plot against the log concentration of the test compound to determine the IC50 value.

-

This assay quantifies the amount of a specific cytokine released from cells in culture.

-

Objective: To measure the effect of a SEGRA on the production and secretion of pro-inflammatory cytokines.

-

Materials:

-

Immune cells (e.g., peripheral blood mononuclear cells - PBMCs) or a relevant cell line.

-

Cell culture medium and reagents.

-

Stimulating agent (e.g., lipopolysaccharide - LPS).

-

Test compound.

-

ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6).

-

Microplate reader.

-

-

Procedure:

-

Culture the cells in a multi-well plate.

-

Pre-treat the cells with various concentrations of the test compound.

-

Stimulate the cells with the appropriate agent to induce cytokine production.

-

Incubate for a sufficient time to allow cytokine secretion.

-

Collect the cell culture supernatant.

-

Perform the ELISA according to the manufacturer's protocol. This typically involves:

-

Coating a microplate with a capture antibody specific for the cytokine.

-

Adding the cell culture supernatants and standards to the wells.

-

Adding a detection antibody conjugated to an enzyme.

-

Adding a substrate that produces a colored product.

-

-

Measure the absorbance using a microplate reader.

-

Generate a standard curve and determine the concentration of the cytokine in the samples.

-

Calculate the percentage of inhibition of cytokine release and determine the IC50 value.

-

In Vivo Models of Inflammation

This is a widely used and reproducible model of acute inflammation.[10][11]

-

Objective: To evaluate the anti-inflammatory activity of a SEGRA in an acute inflammatory setting.

-

Animals: Rats or mice.

-

Materials:

-

Carrageenan solution (typically 1% in saline).

-

Test compound formulation.

-

Pletysmometer or calipers for measuring paw volume/thickness.

-

-

Procedure:

-

Administer the test compound or vehicle to the animals via the desired route (e.g., oral, intraperitoneal).

-

After a specified pre-treatment time, inject a small volume of carrageenan solution into the subplantar region of one hind paw.

-

Measure the paw volume or thickness at baseline (before carrageenan injection) and at various time points after injection (e.g., 1, 2, 3, 4, and 5 hours).

-

The increase in paw volume/thickness is an indicator of edema.

-

Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

-

The CIA model is a widely used animal model of rheumatoid arthritis, exhibiting many of the pathological features of the human disease.[12][13]

-

Objective: To assess the therapeutic potential of a SEGRA in a chronic, autoimmune inflammatory disease model.

-

Animals: Susceptible strains of mice (e.g., DBA/1) or rats.

-

Materials:

-

Type II collagen.

-

Adjuvant (e.g., Complete Freund's Adjuvant).

-

Test compound formulation.

-

-

Procedure:

-

Induce arthritis by immunizing the animals with an emulsion of type II collagen and adjuvant. A booster immunization is typically given after a few weeks.

-

Monitor the animals for the development and severity of arthritis, typically using a clinical scoring system that assesses paw swelling and joint inflammation.

-

Once arthritis is established, begin treatment with the test compound or vehicle.

-

Continue to monitor and score the arthritis severity throughout the treatment period.

-

At the end of the study, animals can be euthanized, and joints collected for histological analysis to assess inflammation, cartilage damage, and bone erosion.

-

Blood and tissue samples can also be collected for biomarker analysis (e.g., cytokine levels, autoantibodies).

-

Conclusion

Selective Glucocorticoid Receptor Agonists represent a promising therapeutic strategy for inflammatory diseases. By preferentially activating the transrepression pathway, these compounds have the potential to deliver the potent anti-inflammatory effects of traditional glucocorticoids with a significantly improved side-effect profile. The data for compounds like Compound A and ZK216348 demonstrate their efficacy in relevant in vitro and in vivo models of inflammation. The experimental protocols detailed in this guide provide a framework for the continued research and development of this important class of anti-inflammatory agents. Further investigation into the nuances of their interactions with the GR and their long-term safety and efficacy will be crucial in translating the promise of SEGRAs into clinical reality.

References

- 1. Discovery of Compound A – a selective activator of the glucocorticoid receptor with anti-inflammatory and anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-κB and lack of I-κB involvement - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Compound A, glucocorticoid receptor (GR) modulator (CAS 14593-25-0) | Abcam [abcam.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Effects of the selective glucocorticoid receptor modulator compound A on bone metabolism and inflammation in male mice with collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Selective glucocorticoid receptor agonists for the treatment of inflammatory bowel disease: studies in mice with acute trinitrobenzene sulfonic acid colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. criver.com [criver.com]

- 12. Collagen-Induced Arthritis Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Collagen-induced arthritis as a model for rheumatoid arthritis. — Nuffield Department of Orthopaedics, Rheumatology and Musculoskeletal Sciences [ndorms.ox.ac.uk]

Navigating the Network: A Technical Guide to Glucocorticoid Receptor Agonist Cross-Talk with Nuclear Receptors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Glucocorticoid Receptor (GR), a ligand-activated transcription factor, is the target of glucocorticoids, a cornerstone of anti-inflammatory therapy. However, the broad therapeutic efficacy of GR agonists is often marred by a significant side-effect profile, largely stemming from the receptor's widespread influence on gene expression. A critical aspect of this influence is the extensive cross-talk between GR and other nuclear receptors and transcription factors. This guide provides a detailed examination of the molecular mechanisms underpinning GR cross-talk, with a focus on next-generation or "dissociated" selective glucocorticoid receptor agonists (SEGRAs) and modulators (SEGRMs). These compounds, referred to herein as "Glucocorticoid Receptor Agonist 2" (GRA-2) for conceptual clarity, aim to uncouple the desired anti-inflammatory effects (transrepression) from the adverse metabolic effects (transactivation). We will explore the intricate signaling pathways, present key quantitative data, detail essential experimental protocols for studying these interactions, and visualize these complex relationships to provide a comprehensive resource for researchers in the field.

The Glucocorticoid Receptor and a New Generation of Agonists

The Glucocorticoid Receptor is a member of the nuclear receptor superfamily. In its unliganded state, it resides in the cytoplasm in a complex with heat shock proteins. Upon binding to an agonist, the receptor undergoes a conformational change, dissociates from this complex, and translocates to the nucleus.[1] There, it modulates gene expression through two primary mechanisms:

-

Transactivation: As a homodimer, the GR binds directly to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, typically leading to increased transcription. This mechanism is associated with many of the metabolic side effects of glucocorticoids.[2][3]

-

Transrepression: As a monomer, the activated GR can inhibit the activity of other transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), without directly binding to DNA. This "tethering" mechanism is responsible for many of the anti-inflammatory effects.[3][4]

The concept of a "Glucocorticoid Receptor Agonist 2" (GRA-2) embodies the therapeutic goal of developing Selective Glucocorticoid Receptor Agonists (SEGRAs) or Modulators (SEGRMs) . These are compounds designed to preferentially induce transrepression over transactivation, thereby retaining anti-inflammatory benefits while minimizing side effects.[2][3][5][6] These "dissociated" ligands represent a significant focus in modern drug development.[2][3][7]

Quantitative Profile of GR Agonists

The efficacy and selectivity of GR agonists can be quantified through various parameters. Dissociation constants (Kd) or inhibitor constants (Ki) measure binding affinity, while EC50 and IC50 values quantify the potency for transactivation and transrepression, respectively.

| Compound | Receptor Binding Affinity (Ki / Kd, nM) | Transactivation (GRE-Luciferase, EC50, nM) | Transrepression (NF-κB activity, IC50, nM) | Dissociation Index (Potency) |

| Dexamethasone | 4.9 - 8.5[8] | 93[8] | ~1-10 (varies by assay) | 1 (Reference) |

| Prednisolone | ~25 (relative to Dexamethasone) | Generally less potent than Dexamethasone | Potent anti-inflammatory | N/A |

| Triamcinolone Acetonide | 3.4[9] | 0.12 (inhibition of ACTH)[9] | Potent anti-inflammatory | N/A |

| RU24858 (SEGRA) | 110[8] | >1000 (weak partial agonist)[8] | ~100-1000 (effective)[8][10] | >10 |

| Cpd1 (SEGRM) | N/A | 29 | 9.5 | 3.04[11] |

| Cpd2 (SEGRM) | 1.5[11] | 130 | 4.2 | 30.8[11] |

| ZK 216348 (SEGRA) | High affinity | Weak transactivation | Potent transrepression (inhibits IL-8)[2] | High |

Table 1: Comparative quantitative data for classical and selective GR agonists. The Dissociation Index (Potency) is calculated as (EC50 Transactivation / IC50 Transrepression) relative to a reference compound like Dexamethasone, indicating selectivity for transrepression.

Mechanisms of GR Cross-Talk with Other Transcription Factors

GR's regulatory power is magnified by its ability to engage in cross-talk with a wide array of other signaling pathways. This interaction is central to its physiological and pharmacological effects.

Cross-Talk with NF-κB and AP-1

The most well-characterized cross-talk is with the pro-inflammatory transcription factors NF-κB and AP-1. This interaction is the primary mechanism behind the anti-inflammatory action of glucocorticoids.[12][13]

Mechanisms include:

-

Direct Tethering: The GR monomer physically interacts with subunits of NF-κB (p65/RelA) and AP-1 (c-Jun/c-Fos), preventing them from effectively binding their DNA response elements and recruiting transcriptional machinery.[4][14][15] This protein-protein interaction is a cornerstone of the transrepression model.[4]

-

Co-regulator Competition: Both GR and other transcription factors require a limited pool of co-activator proteins (like CBP/p300) to initiate transcription. By sequestering these co-activators, GR can indirectly inhibit the activity of NF-κB and AP-1.

-

Induction of Inhibitors: GR can transactivate genes that encode inhibitors of inflammatory pathways. For example, GR induces the expression of IκBα, which sequesters NF-κB in the cytoplasm, and Mitogen-Activated Protein Kinase Phosphatase-1 (MKP-1), which dephosphorylates and inactivates JNK and p38 MAP kinases, upstream activators of AP-1 and NF-κB.[16][17]

-

Direct DNA Binding to NF-κB/AP-1 Sites: Emerging evidence shows that GR can directly bind to DNA sequences within NF-κB and AP-1 response elements, independent of tethering, to mediate repression.[15][18]

Cross-Talk with Steroid Hormone Receptors (AR, PR)

GR shares significant structural homology, particularly in the DNA-binding domain, with other steroid receptors like the Androgen Receptor (AR) and Progesterone (B1679170) Receptor (PR).[7][13][19] This leads to several layers of cross-talk:

-

Competition for Response Elements: GR, AR, and PR can recognize and bind to similar or identical hormone response elements on the DNA, leading to competitive or cooperative regulation of target genes.[19]

-

Heterodimerization: Evidence suggests that GR can form heterodimers with AR and PR, creating receptor complexes with unique transcriptional properties that differ from their respective homodimers.[13]

-

Co-regulator Sharing: These receptors compete for the same limited pools of cellular co-activators and co-repressors, leading to mutual antagonism of their signaling pathways.[19]

This cross-talk is highly relevant in hormone-dependent cancers like breast and prostate cancer, where glucocorticoid treatment can impact the response to endocrine therapies.[12][[“]] For instance, in breast cancer cells, activated GR can inhibit PR-dependent cell proliferation by forming GR-PR complexes and co-localizing at shared genomic sites, thereby modulating PR's transcriptional program.[7][13]

Cross-Talk with Metabolic Nuclear Receptors (PPARs, LXR)